Cas no 1566894-32-3 (3-fluoro-3-(1H-indol-5-yl)propan-1-amine)

3-fluoro-3-(1H-indol-5-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-3-(1H-indol-5-yl)propan-1-amine
- EN300-1853109
- 1566894-32-3
-
- Inchi: 1S/C11H13FN2/c12-10(3-5-13)8-1-2-11-9(7-8)4-6-14-11/h1-2,4,6-7,10,14H,3,5,13H2
- InChI Key: MMAAGIIWMYBBTQ-UHFFFAOYSA-N
- SMILES: FC(CCN)C1C=CC2=C(C=CN2)C=1
Computed Properties
- Exact Mass: 192.10627659g/mol
- Monoisotopic Mass: 192.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 41.8Ų
3-fluoro-3-(1H-indol-5-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853109-0.1g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1853109-1.0g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1853109-0.05g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1853109-5.0g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1853109-1g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1853109-5g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-1853109-0.5g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1853109-2.5g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1853109-0.25g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1853109-10.0g |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine |
1566894-32-3 | 10g |
$6635.0 | 2023-06-01 |
3-fluoro-3-(1H-indol-5-yl)propan-1-amine Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 3-fluoro-3-(1H-indol-5-yl)propan-1-amine
Professional Introduction to 3-fluoro-3-(1H-indol-5-yl)propan-1-amine (CAS No. 1566894-32-3)
3-fluoro-3-(1H-indol-5-yl)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1566894-32-3, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluorine atom and an indole moiety in its molecular structure imparts distinct chemical and biological characteristics, making it a valuable scaffold for designing novel therapeutic agents.
The compound’s structure consists of a propylamine chain linked to a fluorinated indole ring, which is a common motif in many bioactive molecules. The fluorine atom, specifically located at the 3-position of the propyl chain, plays a crucial role in modulating the pharmacokinetic properties of the molecule. Fluorine substitution is widely recognized for its ability to enhance metabolic stability, improve binding affinity, and alter lipophilicity, all of which are critical factors in drug design.
In recent years, there has been a growing interest in indole derivatives as pharmacophores due to their diverse biological activities. Indole compounds are known for their involvement in various physiological processes and have been extensively studied for their potential in treating neurological disorders, cancer, and infectious diseases. The specific derivative 3-fluoro-3-(1H-indol-5-yl)propan-1-amine represents an innovative approach to leveraging these properties for therapeutic purposes.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. Researchers have been exploring its utility in generating novel analogs with enhanced biological activity. For instance, modifications at the fluorine or indole positions can lead to compounds with improved selectivity and efficacy. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop next-generation drugs.
The synthesis of 3-fluoro-3-(1H-indol-5-yl)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. The fluorination step, in particular, demands careful optimization to ensure regioselectivity and minimize side reactions.
Evaluation of the pharmacological properties of this compound has been a focal point in recent research endeavors. Preclinical studies have demonstrated promising results regarding its potential as an inhibitor of certain enzymes and receptors implicated in disease pathways. For example, its interaction with target proteins has been investigated for possible applications in treating inflammatory conditions and metabolic disorders. These findings underscore the importance of further exploration into its therapeutic potential.
The role of computational chemistry in understanding the behavior of 3-fluoro-3-(1H-indol-5-yl)propan-1-amine cannot be overstated. Molecular modeling techniques have provided valuable insights into its binding mode with biological targets and have aided in predicting its pharmacokinetic profile. These computational approaches complement experimental studies by offering rapid and cost-effective means of hypothesis generation and validation.
In conclusion, 3-fluoro-3-(1H-indol-5-yl)propan-1-amine (CAS No. 1566894-32-3) represents a promising compound with significant implications for pharmaceutical research and development. Its unique structural features, coupled with its potential as a scaffold for drug design, make it a subject of intense interest among medicinal chemists. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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